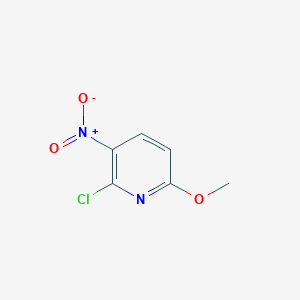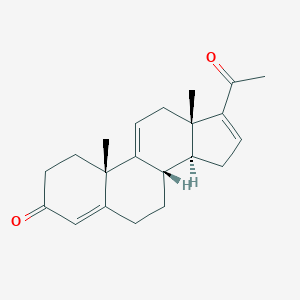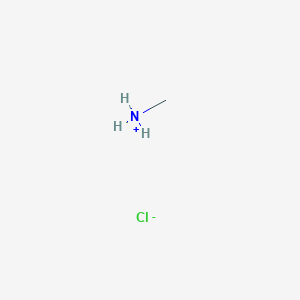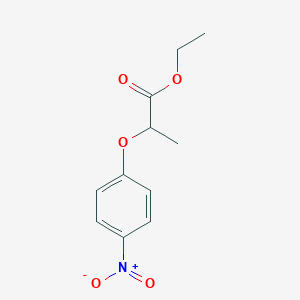
Ethyl 2-(4-nitrophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-nitrophenoxy)propanoate, also known as ENPP, is a chemical compound that is widely used in scientific research. It is a nitrophenyl ester that has been used as a substrate for the study of enzyme kinetics and as a reagent in organic synthesis. ENPP is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone.
Mécanisme D'action
Ethyl 2-(4-nitrophenoxy)propanoate acts as a substrate for enzymes that catalyze the hydrolysis of esters. The hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate by enzymes results in the release of 4-nitrophenol, which can be measured spectrophotometrically. The rate of hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate can be used to determine the activity of enzymes that catalyze the hydrolysis of esters.
Effets Biochimiques Et Physiologiques
Ethyl 2-(4-nitrophenoxy)propanoate does not have any known biochemical or physiological effects. It is a non-toxic compound that is considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(4-nitrophenoxy)propanoate has several advantages for use in scientific research. It is a stable compound that is easy to handle and store. It is also a relatively inexpensive substrate that can be used in large quantities. However, Ethyl 2-(4-nitrophenoxy)propanoate has some limitations. It is a synthetic compound that may not accurately reflect the properties of natural substrates. Additionally, the hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate may not accurately reflect the activity of enzymes in vivo.
Orientations Futures
There are several future directions for research involving Ethyl 2-(4-nitrophenoxy)propanoate. One area of research is the development of new methods for the synthesis of Ethyl 2-(4-nitrophenoxy)propanoate and related compounds. Another area of research is the use of Ethyl 2-(4-nitrophenoxy)propanoate in the study of enzyme kinetics in vivo. Additionally, Ethyl 2-(4-nitrophenoxy)propanoate may be used as a substrate for the development of new enzyme inhibitors and activators.
Applications De Recherche Scientifique
Ethyl 2-(4-nitrophenoxy)propanoate has been widely used in scientific research as a substrate for the study of enzyme kinetics. It has been used to study the activity of various enzymes such as esterases, lipases, and proteases. Ethyl 2-(4-nitrophenoxy)propanoate is also used as a reagent in organic synthesis, particularly in the synthesis of esters and amides.
Propriétés
Numéro CAS |
28059-69-0 |
|---|---|
Nom du produit |
Ethyl 2-(4-nitrophenoxy)propanoate |
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
ethyl 2-(4-nitrophenoxy)propanoate |
InChI |
InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-6-4-9(5-7-10)12(14)15/h4-8H,3H2,1-2H3 |
Clé InChI |
MFBLAYNELIBQML-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonymes |
Ethyl 2-(4-nitrophenoxy)propionate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)
![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)

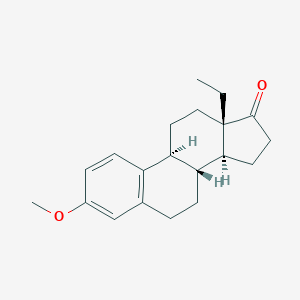
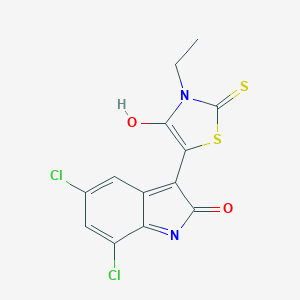
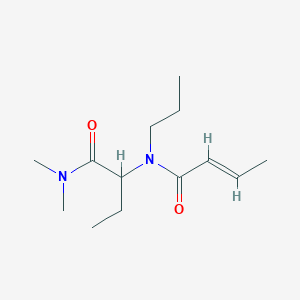

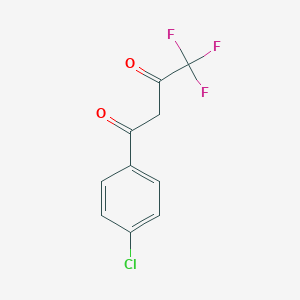
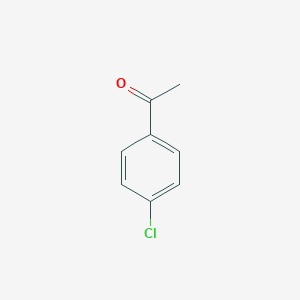
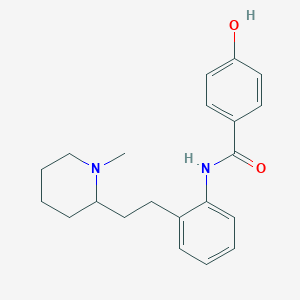
![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)
